Potency and Unmatched Selectivity of OAT-2068 for Mouse Chitotriosidase (mCHIT1) Over mAMCase
OAT-2068 demonstrates exceptional selectivity for its primary target, mouse chitotriosidase (mCHIT1), over the closely related enzyme mouse acidic mammalian chitinase (mAMCase). This is a critical differentiation from other chitinase inhibitors, which often exhibit dual activity or an inverted selectivity profile. This high selectivity ensures that observed biological effects in murine models are primarily attributable to CHIT1 inhibition [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM against mCHIT1 |
| Comparator Or Baseline | mAMCase (IC50 = 4170 nM) |
| Quantified Difference | 143-fold higher selectivity for mCHIT1 over mAMCase |
| Conditions | Fluorometric enzyme assay using 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside as substrate, performed at pH 5.5 for mCHIT1 and pH 4.5 for mAMCase [1]. |
Why This Matters
This level of selectivity is paramount for researchers aiming to dissect the specific role of mCHIT1 in complex biological processes without confounding inhibition of mAMCase, a common limitation of earlier-generation chitinase inhibitors.
- [1] Mazur M, Bartoszewicz A, Dymek B, et al. Discovery of selective, orally bioavailable inhibitor of mouse chitotriosidase. Bioorg Med Chem Lett. 2018;28(3):310-314. View Source
